molecular formula C10H11BrN2O B6646323 N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide

N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide

Cat. No.: B6646323
M. Wt: 255.11 g/mol
InChI Key: WWGLBGGANGINNK-UHFFFAOYSA-N
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Description

N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide typically involves the reaction of 4-bromopyridine with N-methylcyclopropanecarboxamide. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively .

Scientific Research Applications

N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding, while the cyclopropane moiety can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)-N-methylcyclopropanecarboxamide
  • N-(4-chloropyridin-2-yl)-N-methylcyclopropanecarboxamide
  • N-(4-fluoropyridin-2-yl)-N-methylcyclopropanecarboxamide

Uniqueness

N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its reactivity and binding affinity compared to other similar compounds .

Properties

IUPAC Name

N-(4-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-13(10(14)7-2-3-7)9-6-8(11)4-5-12-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGLBGGANGINNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC(=C1)Br)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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